1,4-Dihydroxy-6-methoxy-5-methyl-9H-xanthen-9-one
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Overview
Description
1,4-Dihydroxy-6-methoxy-5-methyl-9H-xanthen-9-one is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. This particular compound is characterized by its unique substitution pattern, which includes hydroxyl, methoxy, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-6-methoxy-5-methyl-9H-xanthen-9-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate polyphenolic precursors under dehydrating conditions. For instance, the classical Grover, Shah, and Shah reaction can be employed, where polyphenols are heated with acetic anhydride . Another method involves the use of zinc chloride/phosphoryl chloride as dehydrating agents, which provides better yields and shorter reaction times .
Industrial Production Methods
Industrial production of xanthone derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions. The use of microwave heating has been reported to enhance the efficiency of the classical methods . Additionally, catalytic methods involving metals such as palladium, ruthenium, and copper have been explored to improve the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroxy-6-methoxy-5-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced xanthone derivatives.
Substitution: Various substituted xanthone derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The biological activity of 1,4-Dihydroxy-6-methoxy-5-methyl-9H-xanthen-9-one is attributed to its ability to interact with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its antioxidant activity by scavenging free radicals. Additionally, the compound can inhibit enzymes involved in cancer cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one:
1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone: This compound has additional hydroxyl and prenyl groups, which contribute to its unique biological activities.
Uniqueness
1,4-Dihydroxy-6-methoxy-5-methyl-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups enhances its antioxidant activity, while the methyl group contributes to its overall stability and reactivity.
Properties
CAS No. |
61234-66-0 |
---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
1,4-dihydroxy-6-methoxy-5-methylxanthen-9-one |
InChI |
InChI=1S/C15H12O5/c1-7-11(19-2)6-3-8-13(18)12-9(16)4-5-10(17)15(12)20-14(7)8/h3-6,16-17H,1-2H3 |
InChI Key |
DXXHEHPIIHXDMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC3=C(C=CC(=C3C2=O)O)O)OC |
Origin of Product |
United States |
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